molecular formula C13H9NO6S B4809845 4-formylphenyl 2-nitrobenzenesulfonate

4-formylphenyl 2-nitrobenzenesulfonate

Cat. No.: B4809845
M. Wt: 307.28 g/mol
InChI Key: YYSXSMLKTJUPSK-UHFFFAOYSA-N
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Description

4-formylphenyl 2-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C13H9NO6S and its molecular weight is 307.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.01505818 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Noncovalent Interactions in Supramolecular Architectures

4-Formylphenyl 2-nitrobenzenesulfonate plays a significant role in the study of noncovalent interactions in supramolecular architectures. Investigations into the solid-state structures of various formylphenyl arylsulfonates, including this compound, have revealed the importance of halogen-bonding interactions. These interactions are essential for understanding the stabilization and arrangement of molecules in supramolecular structures. Such knowledge is crucial for designing materials with specific properties and applications in nanotechnology and material science (Andleeb et al., 2018).

Solvolysis Studies

Solvolysis reactions of compounds related to this compound have been studied to understand reaction mechanisms and solvent effects. For instance, the solvolysis of pent-4-enyl p-nitrobenzenesulfonate in specific solvents provides insights into the π-route of solvolysis and its significance in organic chemistry. Such studies enhance the understanding of reaction pathways and the influence of various solvents, which is vital for optimizing industrial chemical processes (Ferber & Gream, 1981).

Micellar Kinetics in Aqueous Solutions

The interaction of 4-nitrobenzenesulfonate derivatives, including compounds similar to this compound, with various ions in micellar solutions is another area of research. These studies offer valuable insights into the kinetics of reactions in micellar systems, which is important for applications in biochemistry and the development of detergents and surfactants. Understanding these interactions can lead to the development of more effective and environmentally friendly products (Muñoz et al., 2003).

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure analysis of compounds including 4-nitrobenzenesulfonates is crucial for the development of new materials with specific properties. The synthesis and characterization of these compounds, their interactions, and crystal structures provide foundational knowledge for materials science, leading to innovations in various industries, from pharmaceuticals to electronics (Sharif et al., 2012).

Properties

IUPAC Name

(4-formylphenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-9-10-5-7-11(8-6-10)20-21(18,19)13-4-2-1-3-12(13)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSXSMLKTJUPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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